MTH1 Hydrolyzes N6-Methyl-dATP with 17-Fold Higher Catalytic Efficiency Than Unmodified dATP
Human MTH1 (MutT homologue 1) catalyzes the hydrolysis of N6-methyl-dATP with a catalytic efficiency (kcat/Km) of 50,300 ± 15,700 M⁻¹s⁻¹, compared to only 3,000 ± 200 M⁻¹s⁻¹ for unmodified dATP—a ~17-fold increase driven by N6-methylation [1]. The Km for N6-methyl-dATP is 40.9 ± 8.2 μM, whereas dATP failed to reach substrate saturation at concentrations up to 200 μM, indicating its Km is at least one order of magnitude higher [1]. The kcat for N6-methyl-dATP is 2.0 ± 0.4 s⁻¹. At a fixed 50 μM substrate concentration, the specific activity of MTH1 with N6-methyl-dATP was ~20-fold higher than with nonmethylated dATP [1].
| Evidence Dimension | MTH1 catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 50,300 ± 15,700 M⁻¹s⁻¹; kcat = 2.0 ± 0.4 s⁻¹; Km = 40.9 ± 8.2 μM |
| Comparator Or Baseline | dATP: kcat/Km = 3,000 ± 200 M⁻¹s⁻¹ (kcat and Km individually indeterminable due to lack of saturation up to 200 μM) |
| Quantified Difference | ~17-fold higher kcat/Km for N6-methyl-dATP vs dATP; ~20-fold higher specific activity at 50 μM substrate |
| Conditions | Recombinant human MTH1, pH 7.5, 22°C, substrate saturation kinetics with HPLC-MS detection |
Why This Matters
This establishes that N6-methyl-dATP is not merely a passive dATP analog but a preferred MTH1 substrate, making it essential for studies of nucleotide pool sanitization where unmodified dATP would fail to report on MTH1 activity.
- [1] Scaletti ER, Vallin KS, Bräutigam L, Sarno A, Warpman Berglund U, Helleday T, Stenmark P, Jemth AS. MutT homologue 1 (MTH1) removes N6-methyl-dATP from the dNTP pool. Journal of Biological Chemistry. 2020;295(15):4761-4772. Table 1 and Figure 2. View Source
